molecular formula C12H20ClNO B13661590 (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride

(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride

Cat. No.: B13661590
M. Wt: 229.74 g/mol
InChI Key: XZLMNRBNEGHVNB-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with a significant role in various scientific fields. The presence of the tert-butyl group and the chiral center makes it a unique molecule with distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate starting material, often a substituted benzene derivative.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    4-tert-butylphenylamine: A simpler analog without the hydroxyl group.

    2-amino-2-phenylethanol: A similar compound without the tert-butyl group.

Uniqueness

(S)-2-amino-2-(4-(tert-butyl)phenyl)ethan-1-ol hydrochloride is unique due to its chiral center and the presence of both amino and hydroxyl groups

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14;/h4-7,11,14H,8,13H2,1-3H3;1H/t11-;/m1./s1

InChI Key

XZLMNRBNEGHVNB-RFVHGSKJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)N.Cl

Origin of Product

United States

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